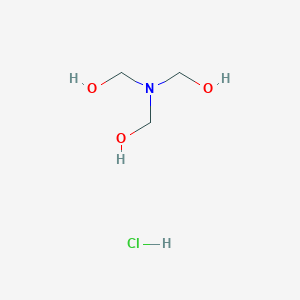
Nitrilotrimethanol--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrilotrimethanol–hydrogen chloride (1/1) is a chemical compound that combines nitrilotrimethanol with hydrogen chloride in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nitrilotrimethanol–hydrogen chloride (1/1) can be synthesized through the reaction of nitrilotrimethanol with hydrogen chloride gas. The reaction typically occurs under controlled conditions, where nitrilotrimethanol is dissolved in an appropriate solvent, and hydrogen chloride gas is bubbled through the solution. The reaction is exothermic and should be conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of nitrilotrimethanol–hydrogen chloride (1/1) involves large-scale reactors where nitrilotrimethanol is continuously fed into the reactor, and hydrogen chloride gas is introduced under controlled pressure and temperature conditions. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Nitrilotrimethanol–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The hydrogen chloride component can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other halide salts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrilotrimethanol oxides, while reduction could produce nitrilotrimethanol derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Nitrilotrimethanol–hydrogen chloride (1/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which nitrilotrimethanol–hydrogen chloride (1/1) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrogen chloride component can facilitate protonation reactions, altering the activity of enzymes and other proteins. The nitrilotrimethanol moiety can interact with various biomolecules, potentially affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Nitrilotriacetic acid: Similar in structure but contains carboxyl groups instead of hydroxyl groups.
Trimethylolpropane: Contains three hydroxyl groups but lacks the nitrile group.
Ethylenediaminetetraacetic acid (EDTA): A chelating agent with multiple carboxyl and amine groups.
Uniqueness
Nitrilotrimethanol–hydrogen chloride (1/1) is unique due to its combination of nitrile and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biomolecules makes it a versatile compound in research and industry.
Propiedades
Número CAS |
78063-42-0 |
|---|---|
Fórmula molecular |
C3H10ClNO3 |
Peso molecular |
143.57 g/mol |
Nombre IUPAC |
[bis(hydroxymethyl)amino]methanol;hydrochloride |
InChI |
InChI=1S/C3H9NO3.ClH/c5-1-4(2-6)3-7;/h5-7H,1-3H2;1H |
Clave InChI |
RSSHUWHSFGCSHG-UHFFFAOYSA-N |
SMILES canónico |
C(N(CO)CO)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


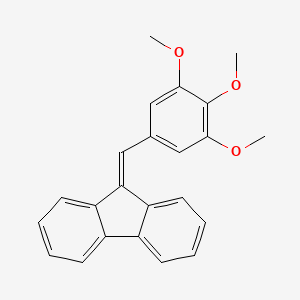

![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)
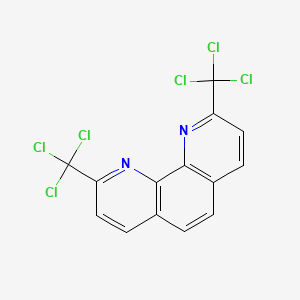
![1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14450801.png)
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)

![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
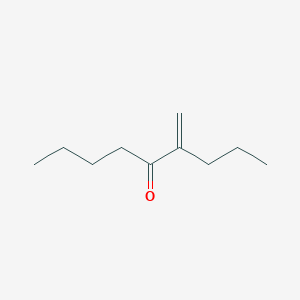

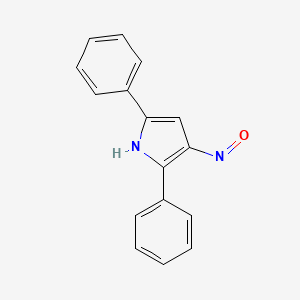
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)
